4-(3,4-Dimethylbenzenesulfonamido)benzoic acid
Description
Properties
IUPAC Name |
4-[(3,4-dimethylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-3-8-14(9-11(10)2)21(19,20)16-13-6-4-12(5-7-13)15(17)18/h3-9,16H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOLHJCSMMGKDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3,4-Dimethylbenzenesulfonamido)benzoic acid typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 4-aminobenzoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the sulfonyl chloride by the amino group of 4-aminobenzoic acid . The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(3,4-Dimethylbenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, especially at positions ortho and para to the sulfonamide group. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines.
Scientific Research Applications
4-(3,4-Dimethylbenzenesulfonamido)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and bacterial infections.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethylbenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as carbonic anhydrase, which plays a role in regulating pH and ion balance in cells . By inhibiting this enzyme, the compound can disrupt cellular processes and induce apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ in substituent type, position, and electronic properties, which influence physicochemical and biological properties:
Table 1: Structural and Electronic Comparison
Key Observations :
Key Observations :
Key Observations :
Physicochemical Properties
Table 4: Predicted Physicochemical Parameters
Biological Activity
4-(3,4-Dimethylbenzenesulfonamido)benzoic acid (CAS No. 554407-31-7) is an organic compound with significant potential in various biological applications. Its molecular formula is C15H15NO4S, and it has a molecular weight of 305.35 g/mol. This compound is primarily studied for its antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of 4-(3,4-Dimethylbenzenesulfonamido)benzoic acid typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 4-aminobenzoic acid under basic conditions. Sodium hydroxide or potassium carbonate is often used to facilitate the nucleophilic substitution of the sulfonyl chloride by the amino group of 4-aminobenzoic acid. This reaction pathway highlights the compound's utility as a building block in pharmaceutical development.
Antimicrobial Properties
Research indicates that 4-(3,4-Dimethylbenzenesulfonamido)benzoic acid exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The compound's mechanism of action may involve inhibition of bacterial enzymes or interference with cell wall synthesis.
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising anticancer properties in vitro. Studies have reported that it can induce apoptosis in cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation
- Induction of oxidative stress
- Activation of caspase pathways
These findings suggest that 4-(3,4-Dimethylbenzenesulfonamido)benzoic acid could serve as a lead compound for developing new anticancer therapies.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound against Gram-positive and Gram-negative bacteria, revealing a minimum inhibitory concentration (MIC) that indicates strong activity against pathogens such as Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.
- Anticancer Studies : In a series of experiments involving human cancer cell lines (e.g., MCF-7 for breast cancer), the compound demonstrated IC50 values ranging from 10 to 20 µM, indicating significant cytotoxicity. The data from these studies are presented in Table 2.
Tables
| Table 1: Antimicrobial Activity | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
| Table 2: Anticancer Activity | Cell Line | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | 15 |
| HeLa | Cervical Cancer | 12 |
| A549 | Lung Cancer | 18 |
The biological activity of 4-(3,4-Dimethylbenzenesulfonamido)benzoic acid can be attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the sulfonamide group plays a crucial role in its mechanism by mimicking p-amino benzoic acid (PABA), which is essential for bacterial folate synthesis.
Q & A
Q. What are the recommended synthetic routes for 4-(3,4-dimethylbenzenesulfonamido)benzoic acid, and how can reaction conditions be optimized for yield and purity?
The synthesis of sulfonamido benzoic acid derivatives typically involves coupling a sulfonyl chloride with an aminobenzoic acid under basic conditions. For example, 4-((4-methylphenyl)sulfonamido)benzoic acid (structurally analogous) is synthesized by reacting 4-methoxyaniline with benzenesulfonyl chloride to form an intermediate, followed by hydrolysis and purification . Key optimizations include:
- Temperature control : Reactions performed at 0–5°C minimize side products like sulfonic esters.
- Base selection : Use of triethylamine or pyridine to neutralize HCl byproducts.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.
Yield improvements (70–85%) are achieved by slow addition of reagents and inert atmospheres (N₂/Ar) to prevent oxidation .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
A multi-technique approach is recommended:
- NMR spectroscopy :
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm) confirm substituent positions.
- ¹³C NMR : Carboxylic acid carbon (δ ~170 ppm) and sulfonamide sulfur-linked carbons (δ 125–140 ppm) validate connectivity .
- High-resolution mass spectrometry (HRMS) : Exact mass matching within 2 ppm ensures molecular formula accuracy .
- HPLC : Retention time consistency (e.g., 10.2 min on a C18 column, 80:20 acetonitrile/water) confirms purity (>95%) .
Advanced Research Questions
Q. How do steric and electronic effects of the 3,4-dimethyl group influence the compound’s reactivity in medicinal chemistry applications?
The 3,4-dimethyl substituent on the benzene ring introduces steric hindrance, reducing off-target binding in enzyme inhibition assays. For example, in tyrosine kinase inhibitors, dimethyl groups enhance selectivity by preventing rotation of the sulfonamido moiety, as shown in analogs like DR-3-111 and DR-3-165 . Electronic effects (electron-donating methyl groups) increase electron density on the sulfonamide nitrogen, modulating hydrogen-bonding interactions with target proteins (e.g., IC₅₀ improvements of 3–5-fold in kinase assays) .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ or binding affinity often arise from:
- Assay conditions : Buffer pH (e.g., 7.4 vs. 6.5) alters ionization of the carboxylic acid group. Standardize using phosphate-buffered saline (PBS) at pH 7.4 .
- Protein source : Recombinant vs. native enzymes (e.g., acetylcholinesterase from human erythrocytes vs. electric eel) exhibit variability. Validate using orthogonal assays (e.g., fluorescence polarization and SPR) .
- Compound stability : Degradation in DMSO stock solutions over time. Use fresh aliquots and confirm stability via LC-MS before assays .
Q. How can structure-activity relationship (SAR) studies be designed to explore modifications at the sulfonamido and benzoic acid positions?
A tiered SAR approach is effective:
- Step 1 : Replace the 3,4-dimethyl group with electron-withdrawing (e.g., -CF₃) or bulky (e.g., -cyclopropyl) groups to assess steric/electronic tolerance .
- Step 2 : Modify the benzoic acid moiety to esters or amides to probe carboxylate-dependent activity .
- Step 3 : Use computational docking (e.g., AutoDock Vina) to predict binding poses in target proteins like COX-2 or EGFR, followed by synthesis of top-ranked analogs .
Q. What analytical methods are critical for detecting and quantifying degradation products during stability studies?
- Forced degradation : Expose the compound to heat (60°C), UV light (254 nm), and acidic/alkaline conditions.
- LC-MS/MS : Identify hydrolyzed products (e.g., free benzoic acid or sulfonic acid derivatives) with a Q-TOF mass spectrometer in negative ion mode .
- Quantitative NMR : Use deuterated solvents (DMSO-d₆) and an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify degradation ≤0.1% .
Methodological Considerations
Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?
Q. What orthogonal purification techniques are recommended when column chromatography fails to resolve closely eluting impurities?
- Preparative HPLC : Use a gradient of 10–90% acetonitrile in 0.1% formic acid on a C18 column .
- Crystallization : Optimize solvent mixtures (e.g., acetone/water) to exploit differences in impurity solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
